Endosulfan

Mammalian Toxicology Isomer-Specific Toxicity Pesticide Safety

Endosulfan (CAS 115-29-7) is a Stockholm Convention POPs-listed cyclodiene insecticide. Its global production ban creates procurement challenges for laboratories requiring authentic reference material. Generic organochlorine alternatives cannot substitute-endosulfan's isomer-specific toxicity (α-isomer ~3× more potent than β) and tri-analyte regulatory requirement (α + β + endosulfan sulfate) are unique. - Defined α/β isomer ratio (~7:3) for isomer-specific toxicology & environmental fate research - Essential for Codex Alimentarius MRL & Stockholm Convention compliance monitoring - Validated GABA neurotoxicology model with distinct cross-resistance profile (RDL A301S mutation does not confer high-level resistance) - Endosulfan sulfate metabolite standard available separately for complete tri-analyte workflow

Molecular Formula C9H6Cl6O3S
Molecular Weight 406.9 g/mol
CAS No. 115-29-7
Cat. No. B1671282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndosulfan
CAS115-29-7
Synonymsalpha Endosulfan
alpha-Endosulfan
beta Endosulfan
beta-Endosulfan
Endosulfan
Thiodan
Thiodon
Thiotox
Molecular FormulaC9H6Cl6O3S
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESC1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2
InChIKeyRDYMFSUJUZBWLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 73 °F (NTP, 1992)
Solubility at 22 °C and a pH 7.2 in tap water;  alpha-Endosulfan: 0.15 mg/l.
Solubility at 22 °C and a pH 7.2 in tap water;  beta-Endosulfan: 0.06 mg/l.
Sol in xylene, kerosene, chloroform, acetone, and alcohol
In ethyl acetate 200, dichloromethane 200, toluene 200, ethanol 65, hexane 24 (all in g/L, 20 °C)
In water, alpha-form = 0.32:, beta-form = 0.33 mg/L at 22 °C
In water, 0.53 mg/L at 25 °C /alpha-endosulfan/;  0.28 mg/L at 25 °C /beta-endosulfan/
Solubility in water: none
0.00001%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Endosulfan Baseline Physicochemical Profile


Endosulfan (CAS 115-29-7) is a cyclodiene organochlorine insecticide and acaricide, existing as a technical mixture of two diastereoisomers, α-endosulfan and β-endosulfan, typically in a 7:3 ratio [1]. It is a broad-spectrum, non-systemic contact and stomach poison . The compound is characterized by moderate water solubility (α-isomer: 0.32 mg/L, β-isomer: 0.33 mg/L at 22°C) and a relatively high octanol-water partition coefficient (log Kow = 3.13) [2], indicating a strong tendency to partition into organic matter. Its vapor pressure for the 2:1 isomer mixture is 0.83 mPa at 20°C . Technically, it is a cyclic sulfite ester, which distinguishes its physiological properties from other chlorinated hydrocarbons in the cyclodiene group [3]. Due to its environmental persistence and toxicity, endosulfan was listed as a Persistent Organic Pollutant (POP) under the Stockholm Convention in 2011, leading to a global ban on its production and use [4].

Isomer-specific analytical standard for environmental fate and toxicology studies
Technical mixture (α:β ~7:3) with distinct partitioning behavior; cyclic sulfite ester structure differs from other cyclodienes
Listed as Persistent Organic Pollutant (POP); research use only, not for pesticide application

Endosulfan Substitution Limitations


Endosulfan's utility in research and its historical industrial application are not easily replaced by other cyclodiene organochlorines like Dieldrin, Aldrin, or Lindane due to key divergences in toxicological profile, environmental fate, and pest resistance patterns [1]. While all are neurotoxins acting on the GABA-gated chloride channel, the specific interactions, and therefore the resulting biological and environmental outcomes, are compound-specific [2]. For instance, the isomeric composition of endosulfan critically influences its toxicity and persistence, with the α-isomer being approximately three times more acutely toxic than the β-isomer in mammalian models, a level of internal variability not mirrored in single-isomer alternatives [3]. Furthermore, the primary environmental metabolite, endosulfan sulfate, is both equally toxic and more persistent than the parent isomers, creating a distinct and long-lasting environmental signature [4]. This unique combination of isomer-specific activity, metabolite-driven persistence, and a defined resistance profile [5] renders generic substitution scientifically invalid for applications requiring precise, predictable outcomes in toxicology, environmental fate, or analytical chemistry studies.

Isomer composition Technical mixture's toxicity and persistence average distinct α/β profiles; single-isomer alternatives may not replicate this composite behavior
Metabolite persistence Endosulfan sulfate is equally toxic and more persistent than parent isomers; substitutes lacking this metabolite profile create a different environmental signature
Resistance profile Distinct cross-resistance pattern vs. Dieldrin, Lindane; generic cyclodiene substitution may shift biological response outcomes

Endosulfan Differentiation Evidence


Isomer-Specific Acute Oral Toxicity

The acute oral toxicity of endosulfan is not uniform; it is highly dependent on its isomeric composition. The α-isomer is approximately 3 times more toxic than the β-isomer in female rats [1]. This stark difference within the same parent compound has direct implications for risk assessment and the design of toxicological studies using technical-grade mixtures versus purified isomers.

Isomer Acute Toxicity
Head-to-head
α-Endosulfan LD50: 76 mg/kg; β-Endosulfan LD50: 240 mg/kg (female rat, oral)
Supports isomer-specific analytical standard selection for toxicological study design
α-isomer ~3.2× more toxic; composite mixture toxicity averages these endpoints
Mammalian Toxicology Isomer-Specific Toxicity Pesticide Safety

β-Isomer Soil Persistence

In a study of degradation in a clay soil, the β-isomer of endosulfan demonstrated significantly slower degradation than the α-isomer under all tested conditions [1]. The β-isomer's half-life was found to exceed one year under low water content and low temperature regimes, whereas the α-isomer showed a bi-exponential, initially faster degradation [1]. This indicates that the β-isomer is the primary driver of long-term endosulfan persistence in certain soil environments.

β-Isomer Soil Half-Life
Head-to-head
β-Endosulfan half-life > 1 year (clay soil, low moisture/temperature)
β-isomer drives long-term soil persistence; α-isomer degrades faster
Supports prioritizing β-isomer in environmental monitoring and bioremediation studies
Environmental Fate Soil Persistence Half-Life Comparison

Metabolite-Driven Persistence

The primary environmental metabolite, endosulfan sulfate, is not only equally toxic to the parent isomers but also significantly more persistent, particularly under flooded (anaerobic) soil conditions [1]. The half-life of the parent endosulfan mixture increased from 137 days (non-flooded) to 430 days (flooded), while endosulfan sulfate remained largely undegraded over a 120-day incubation period [1]. This demonstrates that the true long-term risk associated with endosulfan use is primarily driven by its sulfate metabolite.

Metabolite Persistence
Head-to-head
Endosulfan sulfate: no appreciable decrease in 120 days; parent mixture half-life 137 days (non-flooded) vs. 430 days (flooded)
Sulfate metabolite is key long-term residue; parent persistence is condition-dependent
Analytical methods must include endosulfan sulfate for total toxicological burden assessment
Environmental Fate Metabolite Persistence Soil Half-Life

Spodoptera litura Resistance Profile

In a multi-year study on Spodoptera litura field populations, the resistance ratio for endosulfan ranged from 10- to 92-fold compared to a susceptible laboratory strain [1]. This resistance profile is quantifiably distinct from other cyclodienes and pyrethroids tested, such as cypermethrin (5- to 111-fold) and deltamethrin (2- to 98-fold) [1]. This data confirms that pest populations develop unique, compound-specific resistance, meaning endosulfan's efficacy cannot be inferred from or substituted by other insecticides in the same class.

Resistance Profile
Reported
Endosulfan resistance ratio: 10- to 92-fold in Spodoptera litura field populations
Compound-specific resistance pattern, distinct from other cyclodienes and pyrethroids
Cross-resistance cannot be extrapolated; supports endosulfan-specific mechanistic studies
Insecticide Resistance Pest Management Organochlorine Efficacy

Regulatory Residue Definition

International regulatory bodies, including the Codex Alimentarius Commission, define the Maximum Residue Limit (MRL) for endosulfan as the sum of α-endosulfan, β-endosulfan, and endosulfan sulfate [1]. This specific, tri-analyte definition is a direct result of the compound's unique toxicological and environmental profile, where the metabolite endosulfan sulfate is as hazardous as the parent isomers [2]. In contrast, many other organochlorine pesticides have simpler residue definitions.

Regulatory Definition
Class-level
MRL defined as sum of α-endosulfan, β-endosulfan, and endosulfan sulfate
Requires three certified reference materials for regulatory compliance testing
Tri-analyte definition differs from simpler organochlorine residue definitions
Analytical Chemistry Food Safety Regulatory Compliance

Endosulfan Application Scenarios


Environmental Fate and Bioremediation

For research into the long-term environmental persistence and remediation of organochlorine pollutants, endosulfan's β-isomer is a critical model compound. Its demonstrated half-life of over one year in certain soil conditions, compared to the more labile α-isomer [1], makes it the primary driver of long-term soil contamination. Studies designed to assess microbial degradation or phytoremediation efficacy must therefore focus on β-endosulfan and its primary metabolite, endosulfan sulfate, which is even more persistent under anaerobic conditions [2].

Regulatory Residue Analysis

Analytical laboratories performing regulatory compliance testing for food safety (e.g., Codex Alimentarius MRLs) or environmental monitoring (e.g., Stockholm Convention compliance) require certified reference materials for the defined sum of α-endosulfan, β-endosulfan, and endosulfan sulfate [3]. This specific, tri-analyte requirement, driven by the unique toxicity and persistence of the sulfate metabolite [4], distinguishes endosulfan analysis from that of many other organochlorine pesticides and necessitates the procurement of all three high-purity analytical standards.

Insecticide Resistance Research

Endosulfan serves as a key model compound in studies of insecticide resistance evolution. Its distinct resistance ratio profile in pests like Spodoptera litura (10- to 92-fold), which differs from that of other cyclodienes and pyrethroids [5], makes it essential for investigating cross-resistance mechanisms. Furthermore, research has shown that the common RDL A301S mutation does not confer high-level commercial resistance to endosulfan, unlike for Dieldrin [6], highlighting the need for compound-specific investigation in pest management and molecular biology research.

Organochlorine Neurotoxicity Studies

In neurotoxicology research, endosulfan's internal isomeric variability provides a unique experimental model. The α-isomer's approximately three-fold greater acute oral toxicity compared to the β-isomer in mammals [7] allows for controlled studies of structure-activity relationships at the GABA-gated chloride channel. This makes endosulfan, and particularly its purified isomers, a more informative probe than other organochlorines with a single active component, for dissecting the molecular basis of cyclodiene neurotoxicity.

Application
Selection Property
Validation Focus
Environmental Fate Studies
β-isomer and metabolite persistence context
Isomer-specific degradation kinetics; sulfate metabolite monitoring
Regulatory Residue Analysis
Tri-analyte regulatory residue definition
Quantification of α/β-endosulfan + endosulfan sulfate as total endosulfan
Insecticide Resistance Research
Compound-specific resistance profile
Cross-resistance pattern differentiation; target-site mutation studies
Organochlorine Neurotoxicity
Isomeric toxicity variability
Structure-activity relationship at GABA-gated chloride channel using purified isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endosulfan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.